(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NB-124 sulfate involves multiple steps, starting with the preparation of the core glycoside structure. The process typically includes glycosylation reactions, followed by selective functional group modifications to introduce the sulfate group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of NB-124 sulfate scales up the laboratory synthesis methods, incorporating large-scale reactors and continuous flow processes to enhance efficiency and consistency. The production process is optimized to maintain the compound’s integrity and activity, with stringent quality control measures in place to ensure batch-to-batch consistency .
Chemical Reactions Analysis
Types of Reactions
NB-124 sulfate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new glycoside derivatives .
Scientific Research Applications
NB-124 sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycoside reactions and mechanisms.
Biology: Investigated for its ability to induce read-through of nonsense mutations, potentially restoring the function of defective proteins.
Medicine: Explored as a therapeutic agent for genetic disorders caused by nonsense mutations, such as cystic fibrosis and certain cancers.
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery and development
Mechanism of Action
NB-124 sulfate exerts its effects by selectively binding to eukaryotic ribosomes, promoting the read-through of premature stop codons in messenger RNA. This allows for the production of full-length, functional proteins that would otherwise be truncated and non-functional. The compound targets specific molecular pathways involved in protein synthesis and quality control, enhancing the cellular machinery’s ability to bypass genetic mutations .
Comparison with Similar Compounds
Similar Compounds
Gentamicin: An aminoglycoside antibiotic that also promotes read-through of nonsense mutations but has higher toxicity.
Ataluren: A small molecule that induces read-through of nonsense mutations with a different mechanism of action.
Amikacin: Another aminoglycoside with similar properties but different pharmacokinetics and toxicity profiles
Uniqueness
NB-124 sulfate stands out due to its specificity and lower toxicity compared to other compounds like gentamicin. Its advanced synthetic design allows for targeted action with minimal off-target effects, making it a promising candidate for therapeutic applications in genetic disorders .
Properties
CAS No. |
1375073-96-3 |
---|---|
Molecular Formula |
C19H40N4O14S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C19H38N4O10.H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;/m0./s1 |
InChI Key |
BOIAUNVCOPGNOT-STOTURBNSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
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